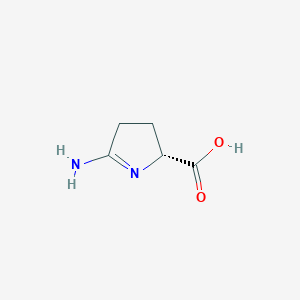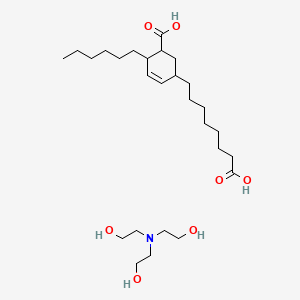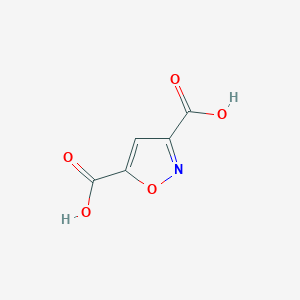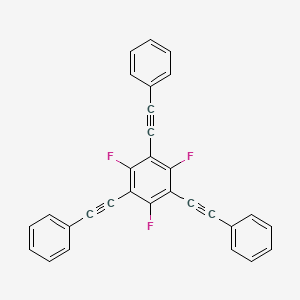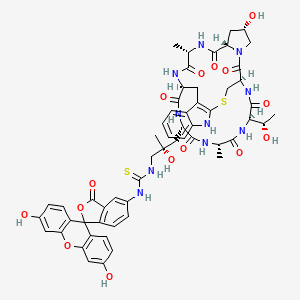
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is an organic compound that belongs to the class of benzothiadiazoles It is characterized by the presence of two 4-fluorophenyl groups attached to the 4 and 7 positions of the benzothiadiazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoroaniline and 2,1,3-benzothiadiazole.
Coupling Reaction: The 4-fluoroaniline is subjected to a coupling reaction with 2,1,3-benzothiadiazole in the presence of a suitable catalyst, such as palladium, under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its electronic properties and make it suitable for different applications.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, enhancing its optoelectronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Applications De Recherche Scientifique
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to its excellent charge transport properties.
Materials Science: The compound is studied for its potential use in the fabrication of advanced materials with unique electronic and optical properties.
Biological Applications: Research is ongoing to explore its potential as a fluorescent probe for biological imaging and sensing applications.
Medicinal Chemistry: Its derivatives are being investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism by which 4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic structure. The presence of the benzothiadiazole core and the fluorophenyl groups allows for efficient charge transfer and delocalization, making it an excellent candidate for optoelectronic applications. The compound interacts with molecular targets through π-π stacking interactions and hydrogen bonding, influencing various pathways involved in electronic and optical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Bis(4-chlorophenyl)-2,1,3-benzothiadiazole: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic properties.
4,7-Bis(4-bromophenyl)-2,1,3-benzothiadiazole:
4,7-Bis(4-methylphenyl)-2,1,3-benzothiadiazole: The presence of methyl groups affects the compound’s solubility and electronic characteristics.
Uniqueness
4,7-Bis(4-fluorophenyl)-2,1,3-benzothiadiazole is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and improve its stability and performance in optoelectronic devices. The fluorine atoms also contribute to the compound’s ability to form strong hydrogen bonds and π-π interactions, making it a valuable material for various scientific and industrial applications.
Propriétés
Numéro CAS |
919282-38-5 |
|---|---|
Formule moléculaire |
C18H10F2N2S |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
4,7-bis(4-fluorophenyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H10F2N2S/c19-13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-23-22-18)12-3-7-14(20)8-4-12/h1-10H |
Clé InChI |
OFAFRHYSUZTOHU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
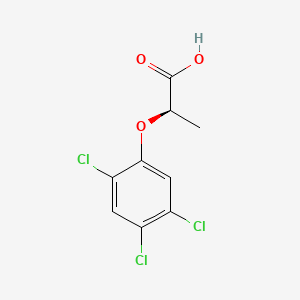
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)
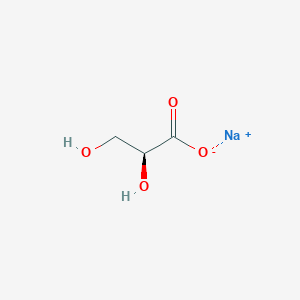
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
